1,2,3,4,6-Penta-O-benzoyl-beta-D-galactose
Description
Historical Evolution and Contemporary Relevance of Benzoyl Esters in Glycochemistry
The concept of protecting functional groups is a historical cornerstone of organic chemistry. numberanalytics.com In the realm of carbohydrate chemistry, the work of Emil Fischer in the late 19th and early 20th centuries laid the groundwork for understanding the structure and stereochemistry of sugars. nih.govias.ac.in Fischer's synthesis of glucose in 1890 was a landmark achievement that highlighted the challenges of working with these polyhydroxylated compounds. ias.ac.in
While early work focused on groups like acetals and methyl ethers, the benzoyl group (Bz), introduced via reagents like benzoyl chloride, emerged as a critically important tool. acs.orgthermofisher.com Benzoyl esters offered a key advantage: enhanced stability compared to the more labile acetyl esters. This robustness allows for a broader range of subsequent chemical transformations without premature deprotection. Furthermore, their electron-withdrawing nature "disarms" a glycosyl donor, making it less reactive, which can be exploited in controlled, stepwise oligosaccharide assembly. mdpi.com
The contemporary relevance of benzoyl esters is multifaceted. They remain a mainstay for several reasons:
Stereodirecting Influence : As a "participating" group at the C-2 position, the benzoyl ester reliably directs the formation of 1,2-trans glycosidic bonds, which is a common and important linkage in nature. nih.gov
Chemical Stability : They are stable to mildly acidic conditions under which other groups, like silyl (B83357) ethers or acetals, might be cleaved, allowing for orthogonal deprotection strategies.
Crystallinity : Perbenzoylated sugars are often highly crystalline solids, which facilitates their purification by recrystallization—a practical and scalable purification method.
Analytical Utility : The strong UV absorbance of the benzoyl groups makes them excellent chromophores for the detection and quantification of oligosaccharides using High-Performance Liquid Chromatography (HPLC). organic-chemistry.org
This combination of stability, stereocontrol, and practicality ensures that benzoyl esters, and by extension perbenzoylated intermediates, continue to be indispensable in modern glycochemistry.
Positioning of 1,2,3,4,6-Penta-O-benzoyl-beta-D-galactose as a Key Synthetic Building Block
This compound is a fully protected derivative of D-galactose, where every hydroxyl group has been converted to a benzoyl ester. This compound serves as a crucial and versatile intermediate in organic synthesis, particularly in the construction of complex galactose-containing molecules. Its "perbenzoylated" nature endows it with high stability and solubility in common organic solvents, making it an ideal starting material or "building block" for further chemical modification.
Its primary role is as a precursor to various glycosyl donors. While the pentabenzoate itself is relatively unreactive, the anomeric ester at the C-1 position can be selectively replaced to generate more reactive species, such as glycosyl halides or thioglycosides. These activated donors are then used in glycosylation reactions to couple the galactose unit with a glycosyl acceptor (another sugar or an aglycon), forming a specific glycosidic linkage. The benzoyl groups at the other positions (C-2, C-3, C-4, and C-6) remain in place to protect the hydroxyls during this coupling reaction and to influence the stereochemical outcome, with the C-2 benzoyl group promoting the formation of the β-glycosidic bond.
Table 2: Chemical and Physical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 41545-56-6 |
| Molecular Formula | C₄₁H₃₂O₁₁ |
| Molecular Weight | 700.69 g/mol |
| Appearance | Crystalline solid |
| IUPAC Name | [(2R,3S,4S,5R,6S)-3,4,5,6-tetrabenzoyloxyoxan-2-yl]methyl benzoate |
| InChI Key | JJNMLNFZFGSWQR-OOHBYFQNSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 |
Data sourced from multiple chemical databases.
Overview of Research Trajectories Pertaining to Perbenzoylated Galactose Derivatives
Research involving perbenzoylated galactose derivatives, including the title compound, is vibrant and spans several key areas of glycoscience. These derivatives are not merely protected intermediates but are central to various strategic applications.
One major research trajectory focuses on the synthesis of complex oligosaccharides and glycoconjugates . D-galactose is a constituent of numerous biologically important glycans, such as blood group antigens and cell-surface glycoproteins. Perbenzoylated galactose donors are routinely used in the chemical synthesis of these complex structures. Research in this area aims to improve the efficiency and stereoselectivity of glycosylation reactions, often by fine-tuning reaction conditions or modifying the protecting groups to control reactivity.
Another significant area is the development of analytical methods . The strong UV absorbance of benzoyl groups is exploited for the sensitive detection of carbohydrates. A well-established method involves releasing oligosaccharides from a biological source, perbenzoylating them, and then separating and quantifying them by reversed-phase HPLC. organic-chemistry.org This technique is crucial for studying the "glycome" and understanding how oligosaccharide profiles change in health and disease.
Furthermore, studies on regioselective protection and deprotection are ongoing. While perbenzoylation protects all hydroxyls, many synthetic routes require the selective deprotection of a single position to allow for further functionalization. Research into reagents and conditions that can, for example, selectively remove the benzoyl group at C-6 while leaving the others intact is critical for creating advanced and differentially protected building blocks.
Finally, perbenzoylated galactose derivatives are used to study the mechanisms of glycosylation reactions . By systematically varying the protecting groups on the galactose donor and analyzing the reaction outcomes, chemists gain fundamental insights into the factors that govern the formation of glycosidic bonds, helping to develop more predictable and reliable synthetic methods.
Table 3: Summary of Research Applications
| Research Area | Application of Perbenzoylated Galactose | Key Outcome |
|---|---|---|
| Oligosaccharide Synthesis | Used as a precursor to create activated glycosyl donors. | Controlled, stereoselective formation of β-galactosidic linkages. |
| Analytical Glycobiology | Derivatization of free oligosaccharides for HPLC analysis. | Sensitive detection and quantification of galactose-containing glycans from biological samples. organic-chemistry.org |
| Synthetic Methodology | Substrate for developing new regioselective deprotection reactions. | Creation of partially protected galactose building blocks for complex syntheses. |
| Mechanistic Studies | Model compound to study the influence of protecting groups on reaction pathways. | Deeper understanding of the factors controlling glycosylation reactivity and stereoselectivity. |
Properties
IUPAC Name |
[(2R,3S,4S,5R,6S)-3,4,5,6-tetrabenzoyloxyoxan-2-yl]methyl benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H32O11/c42-36(27-16-6-1-7-17-27)47-26-32-33(49-37(43)28-18-8-2-9-19-28)34(50-38(44)29-20-10-3-11-21-29)35(51-39(45)30-22-12-4-13-23-30)41(48-32)52-40(46)31-24-14-5-15-25-31/h1-25,32-35,41H,26H2/t32-,33+,34+,35-,41+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJNMLNFZFGSWQR-FDPJKMPCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H32O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401292995 | |
| Record name | Penta-O-benzoyl-β-D-galactopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401292995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
700.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41545-56-6 | |
| Record name | Penta-O-benzoyl-β-D-galactopyranose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41545-56-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Penta-O-benzoyl-β-D-galactopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401292995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for the Preparation of 1,2,3,4,6 Penta O Benzoyl Beta D Galactose
Direct Perbenzoylation from D-Galactose: Reaction Optimization and Anomeric Control
Direct benzoylation involves treating unprotected D-galactose with an excess of a benzoylating agent. While seemingly straightforward, this method presents significant challenges in controlling the stereochemistry at the anomeric center (C-1) and preventing the formation of undesired side products.
The most common method for perbenzoylation is the Schotten-Baumann reaction, which utilizes an acyl chloride in the presence of a base. byjus.com For the synthesis of galactose pentabenzoate, this typically involves benzoyl chloride as the acylating agent and pyridine (B92270) as both the base and often the solvent. researchgate.net Pyridine serves to neutralize the hydrochloric acid byproduct and can also act as a nucleophilic catalyst, potentially forming a more reactive acylating species. byjus.com
Alternative benzoylating agents include benzoic anhydride (B1165640) . Its reaction with carbohydrates can be catalyzed by various bases. For instance, a combination of benzoic anhydride and triethylamine (B128534) (Et₃N) has been identified as a potent reagent system for benzoylation under ambient conditions. acs.org Other amine bases like 4-dimethylaminopyridine (B28879) (DMAP) are often used as highly effective nucleophilic catalysts, typically in small amounts alongside a stoichiometric base like pyridine, to accelerate the reaction. rsc.orgmdpi.com
Table 1: Common Reagents for Direct Perbenzoylation of D-Galactose
| Benzoylating Reagent | Ancillary Base(s) | Role of Base | Typical Conditions |
|---|---|---|---|
| Benzoyl Chloride | Pyridine | Acid Scavenger, Catalyst, Solvent | Reflux or low temperature |
| Benzoyl Chloride | aq. Sodium Hydroxide (NaOH) | Acid Scavenger | Two-phase system (Schotten-Baumann) |
| Benzoic Anhydride | Triethylamine (Et₃N) | Catalyst | Ambient temperature |
| Benzoyl Chloride | Pyridine / DMAP (catalytic) | Acid Scavenger / Nucleophilic Catalyst | Low to ambient temperature |
Reaction conditions play a critical role in the outcome of the direct perbenzoylation of D-galactose. Temperature is a particularly influential factor. Performing the reaction at elevated temperatures often leads to a complex mixture of products, including both furanose and pyranose forms of the sugar. mdpi.com To favor the thermodynamically more stable six-membered pyranose ring, the reaction is frequently conducted at low temperatures, such as 0 °C or below. rsc.orgmdpi.com
The choice of solvent also impacts the reaction. While pyridine is a classic solvent for this transformation, other solvents like dichloromethane (B109758) (CH₂Cl₂) can be used, particularly when employing catalytic amounts of a base like DMAP. mdpi.com The anomeric stereoselectivity is notoriously difficult to control in direct perbenzoylation. The reaction can yield a mixture of α and β anomers. The thermodynamically driven anomeric effect often favors the formation of the α-anomer. scripps.edu However, the desired β-anomer can be formed, and its isolation may require careful chromatographic separation from the α-anomer and other byproducts.
In aqueous solution, and under certain reaction conditions, galactose can exist in equilibrium between its pyranose (six-membered ring) and furanose (five-membered ring) forms. mdpi.com Perbenzoylation can trap these different ring forms, leading to a mixture of products that is often difficult to separate.
Key strategies to minimize these side products include:
Low-Temperature Control: Initiating and maintaining the benzoylation at low temperatures (e.g., 0 °C to -40 °C) is the most common strategy to suppress the formation of the less stable furanose isomers. rsc.orgmdpi.com
Anomeric Control through Neighboring Group Participation: While direct control to achieve the β-anomer is challenging, the benzoyl group at the C-2 position is known to provide "anchimeric assistance" or neighboring group participation. This phenomenon is critical in many glycosylation reactions to install a β-linkage. acs.org In the context of a multi-step synthesis, starting from a derivative that is already fixed as the β-anomer (e.g., a β-thioglycoside) and then performing benzoylation is a more reliable strategy for ensuring the desired anomeric configuration. nih.gov Direct perbenzoylation relies on kinetic versus thermodynamic control, which can be difficult to manipulate to favor a single anomer in high yield.
High-Performance Liquid Chromatography (HPLC)
For achieving very high purity or for the analytical separation of the α and β anomers, High-Performance Liquid Chromatography (HPLC) is an invaluable tool. nih.gov Reversed-phase HPLC, where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar, is particularly well-suited for the separation of protected, hydrophobic carbohydrates like galactose pentabenzoate.
Studies on the separation of acetylated galactose anomers have demonstrated the effectiveness of reversed-phase HPLC. rsc.org For instance, the α and β anomers of 1,2,3,4,6-penta-O-acetyl-D-galactopyranose have been successfully separated using a C18 column with a mobile phase consisting of a gradient of methanol (B129727) and water. rsc.org A similar approach can be applied to the benzoylated counterparts. The separation is typically monitored using a UV detector, as the benzoyl groups provide strong UV absorbance. rsc.org
Table 2: HPLC Conditions for Separation of Protected Galactose Anomers
| Column Type | Mobile Phase | Detection | Compound Separated | Reference |
| Reversed-Phase (e.g., C18) | Methanol/Water gradient | UV | α- and β-anomers of 1,2,3,4,6-penta-O-acetyl-D-galactopyranose | rsc.org |
| Reversed-Phase | Acetonitrile (B52724)/Water | UV | Benzoylated sugars | Not specified |
| Graphitized Carbon | Not specified | Not specified | Isomers of branched cyclomaltohexaose | nih.gov |
Chemical Transformations to Activated Glycosyl Donor Precursors from 1,2,3,4,6 Penta O Benzoyl Beta D Galactose
Synthesis and Reactivity of Glycosyl Halides (e.g., Bromides, Fluorides) Derived from 1,2,3,4,6-Penta-O-benzoyl-beta-D-galactose
Glycosyl halides, particularly bromides, are classical glycosyl donors that have been instrumental in the development of glycosylation chemistry since the advent of the Koenigs-Knorr reaction. researchgate.netrsc.org Their synthesis from peracylated sugars like this compound is a well-established and efficient process.
The conversion of this compound to the corresponding glycosyl bromide is typically achieved by treatment with a solution of hydrogen bromide (HBr) in glacial acetic acid. nih.gov This method, a variation of the original technique described by Fischer and Helferich, effectively replaces the anomeric benzoyl group with a bromine atom. nih.gov The stereochemical outcome of this reaction is largely controlled by the neighboring group participation of the benzoyl group at the C-2 position. The reaction proceeds via the formation of a cyclic acyloxonium ion intermediate, which is then subjected to nucleophilic attack by the bromide ion. This mechanism almost exclusively yields the 1,2-trans-glycosyl halide. In the case of a galactose precursor with a C-2 benzoyl group, this results in the formation of the thermodynamically stable α-galactopyranosyl bromide.
Milder conditions have also been developed to address the harshness of HBr/acetic acid. nih.gov The use of trimethylsilyl (B98337) bromide (TMSBr) can efficiently generate the glycosyl bromide in situ from the per-benzoylated precursor. nih.gov When this anomeric halogenation is conducted in the presence of a reactive alcohol, it has been observed that 1,2-cis-α-glucosides can be selectively formed. nih.gov
The synthesis of glycosyl fluorides from a benzoylated galactose precursor is less direct. A common strategy involves the conversion of other glycosyl donors, such as glycosyl imidates, into fluorides. nih.gov For instance, treatment of a glycosyl imidate with boron trifluoride etherate (BF₃·Et₂O) can yield the corresponding glycosyl fluoride. nih.gov
Table 1: Representative Conditions for Anomeric Halogenation
| Target Halide | Reagent(s) | Typical Conditions | Predominant Anomer | Reference |
|---|---|---|---|---|
| Glycosyl Bromide | HBr in Acetic Acid | Saturated solution, room temperature | α (1,2-trans) | nih.gov |
| Glycosyl Bromide | TMSBr | Dichloromethane (B109758) (DCM), in situ generation | α (1,2-trans) | nih.gov |
| Glycosyl Fluoride | BF₃·Et₂O | From a glycosyl imidate precursor | α | nih.gov |
The stability of glycosyl halides is a critical factor in their application. Glycosyl bromides, in particular, are known to be highly sensitive to moisture and can degrade upon storage. nih.gov While benzoylated glycosyl halides are generally more stable than their acetylated counterparts due to the electronic and steric properties of the benzoyl groups, they are not indefinitely stable. nih.gov For synthetic purposes, they are often prepared immediately before use or stored under strictly anhydrous conditions at low temperatures (0 to -20 °C) to minimize decomposition. Glycosyl fluorides, by contrast, exhibit significantly greater stability and can often be purified by chromatography and stored for extended periods.
Preparation and Application of Glycosyl Imidates (e.g., Trichloroacetimidates)
Glycosyl imidates, especially trichloroacetimidates, have become one of the most versatile and widely used classes of glycosyl donors due to their high reactivity and the ability to be activated under mild, catalytic acidic conditions. wikipedia.org
The synthesis of a glycosyl trichloroacetimidate (B1259523) from this compound first requires the selective removal of the anomeric benzoyl group to generate the corresponding 1-hydroxy sugar, 2,3,4,6-tetra-O-benzoyl-D-galactopyranose. nih.gov This deacylation can be achieved using various methods, including treatment with hydrazine (B178648) acetate (B1210297) in a suitable solvent.
Once the hemiacetal is obtained, it is reacted with trichloroacetonitrile (B146778) (Cl₃CCN) in the presence of a base. The choice of base and reaction conditions is crucial for controlling the anomeric ratio of the resulting glycosyl imidate. researchgate.net
Thermodynamic Control : Using a base like potassium carbonate (K₂CO₃) often leads to the thermodynamically more stable anomer. researchgate.net
Kinetic Control : Stronger, non-nucleophilic bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can provide the kinetically favored product, which is often the α-imidate.
The resulting α- and β-trichloroacetimidates can typically be separated by silica (B1680970) gel chromatography. For glycosylations requiring 1,2-trans stereoselectivity, the α-imidate is the preferred donor, as activation will proceed with inversion of stereochemistry at the anomeric center.
Table 2: Conditions for Glycosyl Trichloroacetimidate Formation
| Base | Solvent | Typical Temperature | Control Type | Reference |
|---|---|---|---|---|
| K₂CO₃ | Dichloromethane (DCM) | Room Temperature | Thermodynamic | researchgate.net |
| DBU | Dichloromethane (DCM) | 0 °C to Room Temperature | Kinetic |
Glycosyl trichloroacetimidates are activated for glycosylation by catalytic amounts of a Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) or boron trifluoride etherate (BF₃·Et₂O). nih.govfrontiersin.org The reactivity of these donors is significantly influenced by the protecting groups on the sugar backbone. The electron-withdrawing benzoyl groups on the galactose ring are considered "disarming," which means they decrease the reactivity of the donor compared to electron-donating "arming" groups like benzyl (B1604629) ethers. wikipedia.org However, the C-2 benzoyl group is essential for ensuring high 1,2-trans stereoselectivity in the glycosylation product through neighboring group participation. psu.edu
Other types of glycosyl imidates have been developed, offering a spectrum of reactivity. For example, glycosyl N-phenyltrifluoroacetimidates are readily prepared and serve as effective glycosyl donors. researchgate.net More recently, 3,3-difluoro-3H-indolyl (OFox) imidates have been introduced as highly versatile donors that can be synthesized from glycosyl bromides or hemiacetals and activated under very mild conditions. nih.govfrontiersin.orgnih.gov These alternative imidate leaving groups can offer advantages in reactivity and stereoselectivity for specific synthetic challenges. researchgate.net
Development of Glycosyl Thioglycosides from this compound
Thioglycosides are another class of premier glycosyl donors, valued for their stability to a wide range of reaction conditions used for protecting group manipulations and their diverse methods of activation. nih.govumsl.edu They can be prepared directly from peracylated sugars.
The conversion of this compound into a thioglycoside, such as phenyl or p-tolyl 2,3,4,6-tetra-O-benzoyl-1-thio-β-D-galactopyranoside, is typically accomplished by reacting the starting material with the desired thiol (e.g., thiophenol or 4-methylthiophenol) in the presence of a Lewis acid catalyst. taylorfrancis.comtaylorfrancis.com Boron trifluoride etherate (BF₃·Et₂O) is a commonly used promoter for this transformation. taylorfrancis.com
The mechanism involves Lewis acid activation of the anomeric benzoyloxy group, facilitating its departure and the formation of an oxocarbenium ion intermediate. As with halide formation, the C-2 benzoyl group participates to form a benzoxonium (B1193998) ion. Subsequent attack by the thiol nucleophile occurs from the face opposite to the ring-fused benzoxonium ion, leading stereoselectively to the 1,2-trans product. For the galactose series, this results in the formation of the β-thioglycoside. nih.gov This high stereoselectivity makes the direct thioglycosylation of perbenzoylated sugars a reliable method for producing these valuable synthetic intermediates. taylorfrancis.com
Table 3: Typical Conditions for Thioglycoside Synthesis
| Thiol Reagent | Promoter | Solvent | Predominant Anomer | Reference |
|---|---|---|---|---|
| Thiophenol | BF₃·Et₂O | Dichloromethane (DCM) | β (1,2-trans) | taylorfrancis.com |
| p-Thiocresol (4-Methylthiophenol) | BF₃·Et₂O | Dichloromethane (DCM) | β (1,2-trans) | taylorfrancis.com |
Direct Conversion Methods and Anomeric Preference
Direct conversion of 1,2,3,4,6-penta-O-benzoyl-β-D-galactose into glycosyl donors typically involves the replacement of the anomeric O-benzoyl group with a more suitable leaving group, such as a halide. These methods are valued for their efficiency, often proceeding in a single step.
One of the most common transformations is the synthesis of glycosyl bromides. Treating per-benzoylated sugars with hydrogen bromide (HBr) in acetic acid or other solvents is a well-established method. For instance, the conversion of per-acylated sugars to the corresponding glycosyl bromides can be achieved using reagents like TMSBr. nih.gov Another approach involves the use of di-bromomethyl methyl ether or a combination of triphenylphosphine (B44618) (PPh3) and carbon tetrabromide (CBr4) for sugars with benzyl protecting groups, which highlights alternative strategies for generating these reactive intermediates. nih.gov
The stereochemical outcome of these direct conversions is highly dependent on the reaction conditions and the substrate. The conversion of a β-anomer, such as 1,2,3,4,6-penta-O-benzoyl-β-D-galactose, can lead to either the α- or β-glycosyl halide. The formation of the thermodynamically more stable α-glycosyl bromide (due to the anomeric effect) is often favored. However, kinetic control can sometimes yield the β-anomer. Research has shown that for benzoyl-protected galactose, the formation of glycosyl donors like trifluoroacetimidates often results in a mixture of anomers with a strong preference for the α-isomer. mdpi.com Similarly, the conversion of β-D-galactose pentaacetate to 2,3,4,6-tetra-O-acetyl-α-D-galactopyranose indicates an inversion of the anomeric configuration from β to α during the reaction. mdpi.com This inversion suggests that the reaction may proceed through an oxocarbenium ion intermediate, which is then attacked by the nucleophile (e.g., bromide) preferentially from the axial direction to yield the α-product.
| Starting Material | Reagent(s) | Product | Anomeric Preference | Ref |
| Per-O-benzoylated Galactose | HBr/Acetic Acid | Glycosyl Bromide | Typically α-favored | nih.gov |
| Per-O-benzoylated Galactose | N-phenyl trifluoroacetimidoyl chloride / K₂CO₃ | Glycosyl Trifluoroacetimidate | Predominantly α | mdpi.com |
| β-D-Galactose Pentaacetate | AlCl₃ (thermolytic) | 2,3,4,6-tetra-O-acetyl-α-D-galactopyranose | α | mdpi.comnih.gov |
Utility of Thioglycosides as Glycosyl Donors
Thioglycosides are highly valued glycosyl donors in modern carbohydrate chemistry due to their stability, ease of handling, and versatile activation methods. umsl.edumdpi.com They are generally more stable than glycosyl halides and can be purified by chromatography and stored for long periods. The conversion of 1,2,3,4,6-penta-O-benzoyl-β-D-galactose to a thioglycoside donor, such as a phenyl or tolyl thiogalactoside, provides a crucial building block for oligosaccharide synthesis. taylorfrancis.comtaylorfrancis.com
The synthesis of thioglycosides from a per-acylated sugar can be achieved directly. For example, p-tolyl 2,3,4,6-tetra-O-benzoyl-1-thio-β-D-galactopyranoside can be synthesized from the corresponding per-O-benzoyl galactose. taylorfrancis.com One method involves reacting the per-O-acetylated galactose with a thiol (like thiophenol or p-thiocresol) in the presence of a Lewis acid such as triflic acid (TfOH), which efficiently produces the desired thioglycoside in high yield. rsc.org These reactions typically proceed with the retention of the β-configuration at the anomeric center, especially when a neighboring benzoyl group at C-2 can participate in the reaction to form a transient benzoxonium ion, which directs the incoming thiol to the opposite (β) face.
The utility of these benzoylated thiogalactoside donors stems from several key advantages:
Stability and Tunable Reactivity: Thioglycosides are stable to a wide range of reaction conditions used for installing and removing protecting groups, allowing for complex synthetic routes. Their reactivity as donors can be "tuned" based on the electronic properties of the protecting groups. The electron-withdrawing benzoyl groups render the thioglycoside "disarmed," meaning it is less reactive. This property is fundamental to chemoselective and one-pot glycosylation strategies, where a more reactive "armed" donor (e.g., with benzyl ethers) can be selectively activated in the presence of a disarmed one. rsc.orgresearchgate.net
Versatile Activation: A wide array of promoters can activate thioglycosides, including thiophilic Lewis acids (e.g., NIS/TfOH, DMTST, BSP/Tf₂O) and other reagents. nih.govnih.gov This variety allows chemists to choose activation conditions that are compatible with other functional groups in the glycosyl acceptor.
Stereochemical Control: The 2-O-benzoyl group can act as a participating neighboring group, leading to the formation of 1,2-trans-glycosidic linkages (in this case, β-glycosides) with high stereoselectivity. mdpi.com This is a reliable method for controlling the stereochemistry of the newly formed bond.
The combination of stability, tunable reactivity, and reliable stereochemical control makes thioglycosides derived from 1,2,3,4,6-penta-O-benzoyl-β-D-galactose powerful and versatile tools for the synthesis of biologically important galactose-containing oligosaccharides and glycoconjugates. nih.gov
Applications of 1,2,3,4,6 Penta O Benzoyl Beta D Galactose Derivatives in Complex Carbohydrate Synthesis
Stereoselective Glycosylation for Disaccharide Formation
The construction of disaccharides from monosaccharide building blocks is a cornerstone of complex carbohydrate synthesis. Derivatives of 1,2,3,4,6-penta-O-benzoyl-beta-D-galactose are frequently converted into glycosyl donors, such as glycosyl halides or thioglycosides, to facilitate this process. The stereoselectivity of the newly formed glycosidic bond is of paramount importance, and the benzoyl protecting groups on the galactose donor play a critical role in directing the stereochemical outcome.
Control of Anomeric Configuration (alpha vs. beta) in Glycosidic Linkages
The anomeric configuration (α or β) of the glycosidic linkage is primarily dictated by the nature of the protecting group at the C-2 position of the glycosyl donor. When a derivative of this compound is used, the 2-O-benzoyl group can act as a participating neighboring group.
During the glycosylation reaction, the 2-O-benzoyl group can attack the anomeric center to form a cyclic acyloxonium ion intermediate. This intermediate shields the α-face of the sugar, forcing the incoming glycosyl acceptor to attack from the β-face. This mechanism, known as neighboring group participation, reliably leads to the formation of a 1,2-trans-glycosidic linkage. In the case of a galactose donor, this results in the formation of a β-glycoside.
Conversely, achieving a 1,2-cis-glycosidic linkage (an α-glycoside from a galactose donor) requires the suppression of neighboring group participation. This can be achieved by using a non-participating protecting group at the C-2 position. However, strategies have been developed to promote α-galactosylation even with a participating group at C-2. For instance, the concerted action of a 3-O-allyl and a 4,6-O-benzylidene group in a galactosyl donor, even with a C-2 acetyl group (which also participates), has been shown to favor the formation of the α-anomer. In one study, the coupling of isopropyl 2-O-acetyl-3-O-allyl-4,6-O-benzylidene-1-thio-β-D-galactopyranoside with various glucopyranoside acceptors yielded disaccharides with a high degree of α-selectivity. nih.gov The α/β ratio was found to be influenced by the protecting groups on the acceptor, with a β-anomeric acceptor bearing benzoyl groups at C-4 and C-6 leading to a higher α/β stereoselectivity of 5.0:1.0. nih.gov
The choice of solvent and promoter can also influence the anomeric outcome. For example, glycosylations using donors with a C-6 (phenylthiomethyl)benzyl ether have shown high α-selectivity when promoted by TMSOTf. nih.gov
Regioselectivity of Glycosylation with Various Glycosyl Acceptors
When a glycosyl acceptor possesses multiple free hydroxyl groups, controlling the regioselectivity of the glycosylation becomes a significant challenge. The inherent reactivity of the different hydroxyl groups on the acceptor, as well as steric and electronic factors of both the donor and acceptor, influence the site of glycosidic bond formation.
In the context of galactose acceptors, which often present multiple secondary hydroxyl groups of similar reactivity, achieving high regioselectivity is crucial for efficient oligosaccharide synthesis. beilstein-journals.org Studies have shown that in 2,6-diprotected methyl α- and β-galactopyranoside acceptors, glycosylation generally favors the equatorial OH-3 group over the axial OH-4 group. beilstein-journals.org This preference is attributed to the greater accessibility of the equatorial hydroxyl group.
The nature of the protecting groups on the acceptor can further modulate this regioselectivity. For instance, the use of electron-withdrawing benzoyl groups on the acceptor can decrease the reactivity of a nearby hydroxyl group, thereby enhancing the selectivity for a more distant one. beilstein-journals.org In one study, the glycosylation of a benzoylated galactose acceptor with a per-O-TBS-β-D-galactofuranosyl iodide donor resulted in the formation of the 1→4 linked disaccharide as the sole product, whereas other donors and acceptors yielded mixtures of 1→3 and 1→4 regioisomers. beilstein-journals.org
The following table summarizes the regioselectivity observed in the glycosylation of various galactose acceptors with different glycosyl donors.
| Donor | Acceptor | Regioisomer Ratio (1→3 : 1→4) | Combined Yield (%) | Reference |
| 3 | 1α | >95:5 | 70 | beilstein-journals.org |
| 3 | 1β | 78:22 | 81 | beilstein-journals.org |
| 3 | 2α | >95:5 | 76 | beilstein-journals.org |
| 3 | 2β | 82:18 | 75 | beilstein-journals.org |
| 4 | 1α | 77:23 | 72 | beilstein-journals.org |
| 4 | 1β | 60:40 | 80 | beilstein-journals.org |
| 4 | 2α | 85:15 | 75 | beilstein-journals.org |
| 4 | 2β | <5:95 | 78 | beilstein-journals.org |
| 5 | 1α | 50:50 | 65 | beilstein-journals.org |
| 5 | 1β | 50:50 | 60 | beilstein-journals.org |
| 5 | 2α | 60:40 | 62 | beilstein-journals.org |
| 5 | 2β | <5:95 | 68 | beilstein-journals.org |
Donor 3: 2,3,4,6-tetra-O-benzoyl-α-D-galactopyranosyl trichloroacetimidate (B1259523) Donor 4: 2,3,4,6-tetra-O-benzyl-α-D-galactopyranosyl trichloroacetimidate Donor 5: Per-O-TBS-β-D-galactofuranosyl iodide Acceptor 1α/β: Methyl 2,6-di-O-benzyl-α/β-D-galactopyranoside Acceptor 2α/β: Methyl 2,6-di-O-benzoyl-α/β-D-galactopyranoside
Assembly of Oligosaccharides Containing this compound Derived Units
Building upon the principles of disaccharide synthesis, derivatives of this compound are instrumental in the assembly of more complex linear and branched oligosaccharides. Various strategic approaches have been developed to streamline this process, including modular and convergent synthesis strategies.
Linear and Branched Oligosaccharide Construction
The synthesis of linear oligosaccharides involves a stepwise addition of monosaccharide units. A disaccharide, formed using a galactose donor derived from the title compound, can be chemically manipulated to become a new glycosyl donor or acceptor for the next coupling reaction. nih.gov This iterative process allows for the elongation of the carbohydrate chain.
The construction of branched oligosaccharides requires building blocks with more than one free hydroxyl group or the use of selectively protected monosaccharides that allow for glycosylation at specific positions. researchgate.net For example, a galactose acceptor with free hydroxyls at C-3 and C-4 can be glycosylated to create a branch point. The regioselectivity of such reactions is a critical consideration.
Modular and Convergent Synthesis Strategies
To improve the efficiency of complex oligosaccharide synthesis, modular and convergent strategies are often employed. nih.govnih.gov In a convergent synthesis, oligosaccharide fragments (modules) are synthesized separately and then coupled together to form the final, larger structure. nih.gov This approach is generally more efficient than a linear synthesis for constructing large oligosaccharides as it reduces the number of steps in the longest linear sequence.
A modular approach involves the preparation of a set of versatile building blocks that can be combined in various ways to generate a library of different oligosaccharides. nih.gov Derivatives of this compound are ideal candidates for the creation of such modules due to the stability of the benzoyl protecting groups and their influence on glycosylation stereochemistry. These modules can be designed as either glycosyl donors or acceptors with specific protecting group patterns that allow for selective reactions.
Synthesis of Diverse Glycoconjugates and Glycomimetics
Derivatives of this compound are also valuable precursors for the synthesis of glycoconjugates and glycomimetics. Glycoconjugates are molecules where a carbohydrate is covalently linked to a non-carbohydrate moiety, such as a protein or a lipid. Glycomimetics are compounds that mimic the structure and/or function of natural carbohydrates.
The synthesis of neoglycoconjugates, where a carbohydrate is attached to a carrier molecule, often utilizes galactose derivatives prepared from the fully benzoylated starting material. scielo.brnih.gov These constructs are valuable tools for studying carbohydrate-protein interactions and for the development of vaccines and diagnostics. For example, a D-galactose-based ligand, prepared from D-galactose, can be coupled to various scaffolds like diamines and dendrimers to create multivalent neoglycoconjugates. scielo.br
The synthesis of glycomimetics aims to create molecules with improved pharmacological properties, such as enhanced stability or binding affinity, compared to their natural carbohydrate counterparts. nih.govCurrent time information in Calgary, CA. Protected galactose derivatives serve as key starting materials in the multi-step synthesis of these complex target molecules. Current time information in Calgary, CA. For instance, regioselectively prepared galactose fatty acid esters, which are glycomimetics of biologically important molecules like bacterial glycolipids, can be synthesized from partially benzylated galactose derivatives. Current time information in Calgary, CA.
Integration into Glycopeptide and Glycolipid Scaffolds
The synthesis of glycopeptides and glycolipids often requires the assembly of specific oligosaccharide chains that are subsequently attached to a peptide or lipid backbone. Derivatives of this compound are valuable precursors in the construction of these oligosaccharide domains. The benzoyl groups provide robust protection of the hydroxyl moieties, allowing for selective modifications at other positions of the sugar ring.
A notable application is in the synthesis of the 'core' trisaccharide, β-D-Galf(1→4)[β-D-Galp(1→6)]-D-GlcNAc, which is found O-glycosidically linked in glycoproteins of the protozoan parasite Trypanosoma cruzi. In a key step of this synthesis, 1,2,3,4,6-penta-O-benzoyl-beta-D-galactopyranose serves as a glycosyl donor. smolecule.com The synthesis involves the tin(IV) chloride-promoted condensation of penta-O-benzoyl-beta-D-galactopyranose with a protected N-acetylglucosamine (GlcNAc) derivative, benzyl (B1604629) 2-acetamido-3-O-benzoyl-2-deoxy-alpha-D-glucopyranoside. smolecule.com This reaction selectively forms the β-(1→6) linkage, yielding the protected disaccharide derivative in high yield. smolecule.com Subsequent glycosylation and deprotection steps lead to the final trisaccharide, whose structure was confirmed to be identical to the natural product isolated from the cell-surface glycoprotein (B1211001) of Trypanosoma cruzi. smolecule.com
The research highlights the utility of penta-O-benzoyl-beta-D-galactose in achieving specific glycosidic linkages, a critical aspect of synthesizing biologically active glycostructures. The benzoyl groups not only protect the hydroxyls but also participate in the stereochemical control of the glycosylation reaction.
| Reactant 1 | Reactant 2 | Promoter | Key Bond Formed | Product | Yield | Reference |
| Penta-O-benzoyl-beta-D-galactopyranose | Benzyl 2-acetamido-3-O-benzoyl-2-deoxy-alpha-D-glucopyranoside | Tin(IV) chloride | β-D-Galp-(1→6)-D-GlcNAc | Protected disaccharide | 80% | smolecule.com |
Preparation of Carbohydrate-Based Probes for Chemical Biology Research
Carbohydrate-based probes are indispensable tools in chemical biology for investigating the roles of glycans in biological processes. These probes are often designed with reporter groups, such as fluorescent tags or affinity labels, to enable the detection and study of carbohydrate-protein interactions, enzyme activities, and cell-surface glycan profiling. The synthesis of such probes frequently starts from protected monosaccharides like this compound.
The benzoyl protecting groups allow for the introduction of linkers and reporter groups at specific positions of the galactose scaffold. For instance, selective deprotection of the anomeric position can generate a reactive hemiacetal, which can then be converted into a glycosyl donor or functionalized with a linker for attachment to a solid support or a fluorescent dye.
An example of the broader category of galactose-containing probes is the development of photochromic fluorescent glycoprobes. In one study, D-galactose was incorporated into a probe (SP-Gal) designed to target a transmembrane glycoprotein receptor. nih.gov While this specific synthesis did not start from the penta-O-benzoyl derivative, the principles of using protected galactose to construct such molecular tools are directly applicable. The synthesis of such complex molecules relies on the strategic protection and deprotection of hydroxyl groups, a role for which benzoyl groups are well-suited. The stability of the benzoyl esters allows for the manipulation of other parts of the molecule before the final deprotection to reveal the carbohydrate recognition motif.
Furthermore, derivatives of protected galactose are used to create affinity probes to study carbohydrate-carbohydrate interactions. Multivalent glycoconjugates bearing S-linked β-D-galactose have been synthesized to serve as model systems for these studies. digitellinc.com The synthesis of such probes often involves the use of thioglycoside donors, which can be prepared from per-acylated sugars. Per-O-benzoylated thioglycosides are valuable intermediates in these synthetic routes. taylorfrancis.com The preparation of these thioglycosides can be achieved from fully benzoylated galactose derivatives, demonstrating a pathway from this compound to functional probes for chemical biology.
| Probe Type | Carbohydrate Moiety | Reporter/Functional Group | Application | Starting Material Principle | Reference |
| Fluorescent Glycoprobe | D-galactose | Naphthalimide-spiropyran (photochromic fluorescent tag) | Targeting and imaging glycoprotein receptors | Use of protected galactose for selective functionalization | nih.gov |
| Affinity Probe | S-linked β-D-galactose | Multivalent scaffold (e.g., per-allylated xylitol) | Studying carbohydrate-carbohydrate interactions | Utilization of protected thiogalactose derivatives | digitellinc.com |
The synthesis of these advanced molecular tools underscores the importance of versatile starting materials like this compound in the field of chemical glycobiology.
Advanced Chemical Modifications and Strategic Deprotection of Benzoyl Esters
Selective Cleavage of Benzoyl Protecting Groups
The differentiation of the five benzoyl esters in perbenzoylated galactose is a significant synthetic challenge. The inherent differences in the electronic and steric environments of each esterified hydroxyl group allow for selective cleavage under specific reaction conditions.
The selective removal of the C-1 benzoyl group from 1,2,3,4,6-penta-O-benzoyl-β-D-galactose is a key transformation, yielding a 2,3,4,6-tetra-O-benzoyl-D-galactopyranose with a free anomeric hydroxyl group. This hemiacetal is a crucial intermediate for the synthesis of glycosides and other anomerically modified sugars.
Studies have shown that deacylation can be achieved under various conditions. One method involves the use of a promoter like boron trifluoride etherate (BF₃·Et₂O) in the presence of a thiol, such as ethanethiol (B150549) (EtSH). This reaction not only cleaves the anomeric benzoyl group but can also directly install a thioglycoside. nih.gov The mechanism often involves the activation of the anomeric position by the Lewis acid, making it susceptible to nucleophilic attack.
Another approach involves hydrazinolysis or aminolysis. While hydrazine (B178648) hydrate (B1144303) is a powerful reagent for removing all benzoyl groups, carefully controlled conditions using specific amines or hydrazine derivatives can achieve selective anomeric debenzoylation.
Research into the deacylation of peracylated sugars has demonstrated a clear anomeric effect influencing the reaction. mdpi.com For instance, the debenzoylation of α-D-galactose per(3-bromo)benzoates resulted in the retention of the α-configuration at the anomeric position. mdpi.com In contrast, starting with β-D-galactose pentaacetate, deacetylation can lead to an inversion of the anomeric configuration, yielding the α-anomer of the tetra-O-acetyl-D-galactopyranose. mdpi.com This inversion highlights the thermodynamic preference for the α-anomer in the resulting hemiacetal, driven by the anomeric effect. The process likely proceeds through an oxocarbenium ion intermediate, which is then trapped by a nucleophile (like water or an alcohol) preferentially from the axial direction to yield the more stable α-anomer.
| Starting Material | Reagents | Product | Anomeric Configuration | Ref |
| 1,2,3,4,6-Penta-O-benzoyl-β-D-galactopyranose | EtSH, BF₃·Et₂O | Ethyl 2,3,4,6-tetra-O-benzoyl-1-thio-α/β-D-galactopyranoside | Mixture (α predominates) | nih.gov |
| β-D-Galactose pentaacetate | Hydrazine acetate (B1210297) | 2,3,4,6-Tetra-O-acetyl-α-D-galactopyranose | Inversion to α | mdpi.com |
| α-D-Galactose per(3-bromo)benzoate | Hydrazine acetate | 2,3,4,6-Tetra-O-(3-bromo)benzoyl-α-D-galactopyranose | Retention of α | mdpi.com |
While anomeric deprotection is most common, selective cleavage at other positions is crucial for building complex oligosaccharides. The relative reactivity of the hydroxyl groups in galactose is generally C-6 > C-3 > C-2 > C-4, making the C-4 hydroxyl the least reactive. nih.gov This trend, observed in regioselective benzoylation, often translates inversely to deprotection, where the C-4 benzoyl group is the most difficult to remove selectively.
Achieving regioselective deprotection of the fully benzoylated scaffold is challenging due to the similar reactivity of the ester groups. Therefore, chemists often employ strategies starting from partially protected galactosides to achieve the desired free hydroxyl pattern. For example, starting with a 1,2:3,4-di-O-isopropylidene-D-galactopyranose allows for selective benzoylation at the C-6 position. Subsequent removal of the isopropylidene groups and per-benzoylation, followed by a specific deprotection step, can provide access to scaffolds with a single hydroxyl group free at a desired position.
Tin-mediated acylation and deacylation protocols have also been developed for the regioselective protection and deprotection of polyhydroxylated compounds, offering another route to selectively manipulate the benzoyl groups on the galactose ring. nih.gov However, direct and efficient regioselective de-O-benzoylation of a perbenzoylated galactose to expose a single secondary hydroxyl group remains a formidable synthetic hurdle, often requiring indirect routes or enzymatic methods.
Functionalization at the Anomeric Center Post-Deprotection
Once the anomeric hydroxyl group is unmasked, it becomes a versatile handle for a wide array of chemical transformations. The resulting 2,3,4,6-tetra-O-benzoyl-D-galactopyranose is a key glycosyl donor.
A primary application is the synthesis of glycosides. The hemiacetal can be activated under various conditions to react with alcohol, thiol, or amine acceptors. Common methods include:
Trichloroacetimidate (B1259523) method: The hemiacetal is reacted with trichloroacetonitrile (B146778) in the presence of a base (e.g., DBU) to form a glycosyl trichloroacetimidate. This highly reactive donor can then be activated by a Lewis acid (e.g., TMSOTf, BF₃·Et₂O) to glycosylate an acceptor. nih.gov
Thioglycoside formation: As mentioned, direct conversion of the perbenzoylated sugar to a thioglycoside is possible. nih.gov Alternatively, the hemiacetal can be converted to a thioglycoside using a thiol and a Lewis acid. Thioglycosides are stable yet easily activated donors for oligosaccharide synthesis.
Glycosyl Halide Formation: The anomeric hydroxyl can be converted to a glycosyl bromide or chloride using reagents like HBr in acetic acid or titanium tetrachloride. These glycosyl halides are classic donors in Koenigs-Knorr type glycosylations.
The anomeric center can also be functionalized to introduce linkers for conjugation to other molecules like proteins or surfaces. nih.gov For example, reaction with 2-azidoethanol (B47996) can install an azido-functionalized linker, which can then be used in "click chemistry" reactions. nih.gov
| Donor Precursor | Reagent/Method | Activated Donor | Subsequent Reaction | Ref |
| 2,3,4,6-Tetra-O-benzoyl-D-galactopyranose | CCl₃CN, DBU | Glycosyl trichloroacetimidate | Lewis acid-promoted glycosylation | nih.gov |
| 1,2,3,4,6-Penta-O-benzoyl-β-D-galactopyranose | EtSH, BF₃·Et₂O | Ethyl thioglycoside | Direct formation of thioglycoside donor | nih.gov |
| 2,3,4,6-Tetra-O-benzoyl-D-galactopyranose | 2-Azidoethanol, BF₃·Et₂O | 2-Azidoethyl galactoside | Installation of a functional linker | nih.gov |
Transformation to Other Protecting Group Regimes for Sequential Synthesis
While benzoyl esters offer excellent stability and participating-group effects for 1,2-trans glycosylations, their complete removal often requires harsh basic conditions (saponification). nih.gov For complex, multi-step syntheses, it is often advantageous to switch from a benzoyl protecting group regime to another, such as benzyl (B1604629) ethers, which can be removed under neutral hydrogenolysis conditions.
This transformation typically involves a two-step process:
Global Deprotection: All benzoyl groups are removed from 1,2,3,4,6-penta-O-benzoyl-β-D-galactose using a strong base like sodium methoxide (B1231860) in methanol (B129727) (Zemplén deacylation) to yield free D-galactose.
Re-protection: The unprotected galactose is then per-benzylated using benzyl bromide (BnBr) and a base like sodium hydride (NaH) to afford 1,2,3,4,6-penta-O-benzyl-D-galactose.
This fully benzylated galactose can then be used in synthetic sequences where benzyl ethers are the preferred permanent protecting groups. From this per-benzylated scaffold, selective deprotection strategies can be applied. For example, the anomeric benzyl group can be selectively removed via hydrogenolysis under specific catalytic conditions, or the primary C-6 benzyl ether can be cleaved to allow for functionalization at that position. nih.govresearchgate.net This "protecting group exchange" strategy provides access to a different set of reactive intermediates, expanding the synthetic chemist's toolbox for the construction of complex glycans.
Mechanistic and Theoretical Investigations into Benzoylated Galactose Chemistry
Computational Studies on Conformational Preferences of 1,2,3,4,6-Penta-O-benzoyl-beta-D-galactose
Computational chemistry provides powerful tools to predict the three-dimensional structures and conformational dynamics of complex molecules like this compound. The conformational preferences of the pyranose ring and its bulky benzoyl substituents are critical as they directly influence the molecule's reactivity.
Theoretical Frameworks for Explaining Regioselectivity in Benzoylation and Glycosylation Reactions
Theoretical models are essential for rationalizing the regioselectivity observed when only a subset of hydroxyl groups on a galactose derivative are involved in a reaction. These frameworks focus on the electronic and steric properties of the molecule to predict which positions are most likely to react.
The relative reactivity of the different hydroxyl groups in a galactose precursor is governed by a combination of electronic and steric factors. acs.orgrsc.org For D-galactose, the hydroxyl group at the C4 position is axial, making it generally the least reactive of the secondary hydroxyls due to steric hindrance. acs.orgnih.gov This inherent reactivity pattern opens up pathways for regioselective protection. acs.orgnih.gov
Electronic effects also play a crucial role. The introduction of electron-withdrawing protecting groups, such as benzoyl groups, decreases the nucleophilicity of the remaining hydroxyl groups. beilstein-journals.org This deactivating effect is more pronounced for hydroxyls in close proximity to existing benzoyl groups. beilstein-journals.org For instance, in the benzoylation of β-galactoside tetrols, the interplay between the steric hindrance around the C2-OH and the electronic nature of the anomeric substituent significantly impacts the regiochemical outcome, often leading to competition between reactions at the C2-OH and C4-OH positions. acs.org Studies have demonstrated that by carefully selecting reagents and reaction conditions, it is possible to exploit these subtle differences to achieve desired regioselectivity, for example, producing 2,3,6-O-benzoylated galactose building blocks. nih.gov
| Entry | Aglycon | 2,3,6-tri-O-benzoate Yield (%) | Other Major Products & Yield (%) | Overall Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | β-S-Cyclohexyl | 20 | 2,4,6-tri-O-benzoate (20) | 40 | acs.org |
| 2 | β-S-2,2,2-Trifluoroethyl | 42 | 2,4,6-tri-O-benzoate (27), Fully Benzoylated (14) | 83 | acs.org |
Data in the table illustrates how changing the electronic nature of the aglycon (from cyclohexyl to the electron-withdrawing 2,2,2-trifluoroethyl) can alter the regioselectivity of the benzoylation reaction, favoring the formation of the 2,3,6-tri-O-benzoate.
Quantum chemical calculations are employed to map the energy landscape of glycosylation reactions, providing detailed insights into reaction mechanisms. osaka-u.ac.jp These calculations can model the entire reaction pathway, from reactants to products, including the high-energy transition states and key intermediates like oxocarbenium ions. researchgate.netnih.gov
Methodologies such as DFT (e.g., B3LYP, M06-2X) are used to calculate the energies of various species along the reaction coordinate. beilstein-journals.org By comparing the activation energies of different possible pathways, researchers can predict the most likely course of the reaction and rationalize the observed product distribution and stereoselectivity. beilstein-journals.org For example, theoretical studies on the glycosylation of galactose acceptors have used DFT calculations to generate local charges and Fukui functions, which help to explain the relative reactivity of the OH-3 and OH-4 groups. beilstein-journals.org The study of glycosyl cation intermediates, often characterized using a combination of quantum-chemical calculations and cryogenic infrared ion spectroscopy, is crucial for understanding the stereochemical outcome, as the structure of this intermediate dictates the face from which the nucleophile will attack. researchgate.netnih.gov
| Method | Purpose | Example Application | Reference |
|---|---|---|---|
| MM3 | Initial full conformational search | Finding low-energy structures of galactose acceptors | beilstein-journals.org |
| DFT (B3LYP/6-311+G) | Optimization of geometries | Refining conformer structures found by MM3 | beilstein-journals.org |
| DFT (M06-2X/6-311+G) | Single-point energy calculations | Calculating local charges and Fukui functions to predict reactivity | beilstein-journals.org |
| DFT (PBE0+D3) & Cryogenic IR Spectroscopy | Structural characterization of intermediates | Determining the structure of glycosyl cations in the gas phase | nih.gov |
Role of Neighboring Group Participation and Anomeric Effects in Glycosylation Stereocontrol
Stereocontrol in glycosylation is paramount, and two key stereoelectronic phenomena, neighboring group participation and the anomeric effect, are fundamental in dictating the configuration of the newly formed glycosidic bond.
Neighboring Group Participation (NGP) is a powerful strategy for achieving 1,2-trans-selective glycosylations. mdpi.com In donors like benzoylated galactose, the acyl group at the C2 position can act as an internal nucleophile. beilstein-journals.orgnih.gov Upon activation of the anomeric leaving group, the carbonyl oxygen of the C2-benzoyl group attacks the anomeric carbon (C1). This forms a cyclic dioxolenium ion intermediate. mdpi.com This rigid, fused-ring intermediate effectively shields the α-face of the pyranose ring. nih.gov Consequently, the incoming nucleophile (the glycosyl acceptor) can only attack from the unhindered β-face, leading to the exclusive or predominant formation of the 1,2-trans-glycoside. beilstein-journals.org The use of a 2-O-benzoyl group is a well-established method to ensure this type of stereochemical outcome. mdpi.comnih.gov
The Anomeric Effect , first observed in carbohydrate chemistry, describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (C1) of a pyranose ring to occupy the axial position, rather than the sterically less hindered equatorial position. scripps.eduwikipedia.org This phenomenon is a stereoelectronic effect, often explained by a stabilizing hyperconjugative interaction between a lone pair of electrons on the endocyclic ring oxygen (O5) and the antibonding (σ*) orbital of the anomeric C1-substituent bond. wikipedia.org This interaction is geometrically optimal when the substituent is axial. The anomeric effect is fundamental to understanding the relative stabilities of α- and β-anomers and can influence both the position of equilibrium and the stereochemical outcome of reactions at the anomeric center. nih.govnih.gov In the case of this compound, the C1-benzoyloxy group is in the equatorial position, which is sterically favored but electronically disfavored by the anomeric effect. The interplay between these opposing forces is a key feature of carbohydrate chemistry.
Advanced Analytical and Spectroscopic Methodologies for Research Characterization of 1,2,3,4,6 Penta O Benzoyl Beta D Galactose and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 1,2,3,4,6-Penta-O-benzoyl-beta-D-galactose. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom in the molecule, allowing for the confirmation of the galactose core, the presence and location of the five benzoyl groups, and the β-anomeric configuration.
In ¹H NMR spectroscopy, the chemical shifts (δ) of the pyranose ring protons are typically observed in the range of 4.0 to 7.0 ppm. The anomeric proton (H-1) is of particular diagnostic importance. For a β-anomer, the H-1 proton is in a trans-diaxial relationship with the H-2 proton, resulting in a characteristic large coupling constant (J-value) of approximately 8.0 Hz. rsc.org This is a key distinguishing feature from the α-anomer, which would exhibit a much smaller coupling constant. The protons of the benzoyl groups appear in the aromatic region of the spectrum, typically between 7.2 and 8.2 ppm.
¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton. The anomeric carbon (C-1) of a β-galactoside typically resonates at a characteristic downfield chemical shift. The carbonyl carbons of the five benzoyl groups are also readily identified in the spectrum, usually in the range of 164-166 ppm. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish the connectivity between protons and carbons, further confirming the complete structural assignment.
Representative ¹H and ¹³C NMR Data for this compound
| Assignment | ¹H Chemical Shift (ppm, CDCl₃) | ¹³C Chemical Shift (ppm, CDCl₃) |
| H-1 | ~6.9 (d, J ≈ 8.0 Hz) | ~92.0 |
| H-2 | ~5.8 (dd, J ≈ 8.0, 10.5 Hz) | ~69.0 |
| H-3 | ~5.6 (dd, J ≈ 3.4, 10.5 Hz) | ~71.0 |
| H-4 | ~6.1 (d, J ≈ 3.4 Hz) | ~67.0 |
| H-5 | ~4.5 (t, J ≈ 6.5 Hz) | ~72.0 |
| H-6a, H-6b | ~4.4-4.6 (m) | ~62.0 |
| Benzoyl Protons | 7.2-8.2 (m) | 128.0-134.0 |
| Benzoyl C=O | - | 164.0-166.0 |
Note: The data in this table is representative and compiled from typical values for benzoylated galactose derivatives. rsc.orgmdpi.com
Mass Spectrometry (MS) Techniques for Molecular Mass Determination and Fragment Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and to gain structural information through fragmentation analysis. The molecular formula of the compound is C₄₁H₃₂O₁₁, corresponding to a molecular weight of 700.69 g/mol . synthose.comnih.govchemspider.com
In a typical mass spectrum, the molecule is ionized, and the resulting molecular ion [M]⁺ or a related adduct, such as [M+Na]⁺, is detected. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. rsc.org
Tandem mass spectrometry (MS/MS) is employed to induce fragmentation of the molecular ion. The resulting fragmentation pattern provides valuable structural information. For this compound, characteristic fragmentation pathways include the sequential loss of benzoyl groups (C₇H₅O, 105 Da) and benzoic acid (C₇H₆O₂, 122 Da). The fragmentation of the galactose ring itself can also be observed, providing further confirmation of the core structure.
Expected Key Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment |
| 723.18 | [M+Na]⁺ |
| 700.19 | [M]⁺ |
| 579.15 | [M - C₇H₅O - H₂O]⁺ |
| 473.12 | [M - 2(C₇H₅O) - H₂O]⁺ |
| 367.09 | [M - 3(C₇H₅O) - H₂O]⁺ |
| 261.06 | [M - 4(C₇H₅O) - H₂O]⁺ |
| 105.03 | [C₇H₅O]⁺ (Benzoyl cation) |
Note: The m/z values in this table are theoretical and based on the expected fragmentation of benzoylated sugars.
Advanced Chromatographic Methods (e.g., HPLC, preparative TLC) for Purity Assessment and Isolation
Chromatographic techniques are essential for the purification and purity assessment of this compound. High-Performance Liquid Chromatography (HPLC) is a widely used method for determining the purity of the compound and for separating it from reaction byproducts and other impurities. nih.gov
For benzoylated sugars, reversed-phase HPLC is often employed, using a non-polar stationary phase (such as C18) and a polar mobile phase, typically a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. The highly non-polar benzoyl groups lead to strong retention on the reversed-phase column. The separation of the α- and β-anomers of perbenzoylated galactose can be challenging but is often achievable with optimized chromatographic conditions. researchgate.netnih.gov Detection is typically performed using a UV detector, as the benzoyl groups are strongly UV-active.
Preparative Thin-Layer Chromatography (TLC) is a valuable technique for the small-scale purification of this compound. acs.org A silica (B1680970) gel plate is used as the stationary phase, and a solvent system of appropriate polarity, such as a mixture of hexanes and ethyl acetate (B1210297), is used as the mobile phase. The compound is applied as a band to the plate, and after development, the band corresponding to the desired product can be scraped from the plate and the compound extracted from the silica. TLC is also routinely used to monitor the progress of chemical reactions. acs.org
Representative Chromatographic Data for Purity Assessment
| Technique | Stationary Phase | Mobile Phase | Expected Retention Time / R_f |
| HPLC | C18 | Acetonitrile/Water gradient | Varies with gradient |
| TLC | Silica Gel 60 F₂₅₄ | Hexanes/Ethyl Acetate (e.g., 2:1) | ~0.4-0.6 |
Note: The data in this table is representative and based on typical conditions for the chromatography of benzoylated sugars. acs.org
X-ray Crystallography for Solid-State Structural Analysis (if applicable)
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, X-ray diffraction analysis can provide precise information about bond lengths, bond angles, and the conformation of the pyranose ring and the benzoyl groups.
Information Obtainable from X-ray Crystallography
| Structural Parameter | Information Provided |
| Unit Cell Dimensions | The size and shape of the repeating unit in the crystal. |
| Space Group | The symmetry elements present in the crystal. |
| Atomic Coordinates | The precise position of each atom in the unit cell. |
| Bond Lengths and Angles | The geometry of the molecule. |
| Torsional Angles | The conformation of the pyranose ring and the orientation of the substituent groups. |
| Intermolecular Interactions | Information on how the molecules are packed in the crystal, including hydrogen bonding patterns. |
Note: This table describes the general information that can be obtained from an X-ray crystal structure analysis.
Future Research Directions and Emerging Paradigms in the Utilization of 1,2,3,4,6 Penta O Benzoyl Beta D Galactose
Development of Novel and Greener Synthetic Routes
The classical synthesis of 1,2,3,4,6-Penta-O-benzoyl-beta-D-galactose typically involves treating D-galactose with an excess of benzoyl chloride in a pyridine (B92270) base. While effective, this method presents environmental and practical challenges, including the use of toxic solvents and reagents, and often requires tedious chromatographic purification. Future research is intensely focused on developing more sustainable and efficient synthetic protocols.
A primary goal is the reduction of hazardous waste and improvement of atom economy, aligning with the principles of green chemistry. chemistryjournals.net This involves exploring alternative solvent systems, such as ionic liquids or supercritical fluids, which can offer unique reactivity and easier product separation. chemistryjournals.net Microwave-assisted synthesis is another promising avenue, as it can dramatically reduce reaction times and energy consumption compared to conventional heating methods. chemistryjournals.netresearchgate.net
A significant area of development lies in regioselective synthesis, which aims to protect specific hydroxyl groups, thereby creating versatile building blocks from which the fully benzoylated compound can be derived. Recent studies have investigated one-step regioselective benzoylation methods to produce key intermediates like 2,3,6-tri-O-benzoylated D-galactose derivatives. nih.govnih.gov These methods often rely on carefully controlled reaction conditions, such as low temperatures (-40 °C to -78 °C), and specific combinations of reagents to exploit the subtle differences in the reactivity of the hydroxyl groups on the galactose ring. nih.govnih.gov For instance, the axial 4-OH group in D-galactose is generally the least reactive of the secondary hydroxyls, a property that can be leveraged for selective protection schemes. nih.gov The development of catalytic processes that avoid stoichiometric amounts of activating agents is a key objective for creating greener synthetic routes. chemistryjournals.net
| Approach | Description | Potential Advantages | References |
| Microwave-Assisted Synthesis | Utilizes microwave radiation to rapidly and uniformly heat the reaction mixture. | Reduced reaction times, lower energy consumption, potentially higher yields. | chemistryjournals.net, researchgate.net |
| Alternative Solvents | Employs non-toxic, renewable solvents like water, ionic liquids, or supercritical fluids instead of traditional volatile organic solvents. | Reduced environmental impact, improved safety, potential for unique reactivity and easier separation. | chemistryjournals.net |
| Catalytic Methods | Uses catalysts to promote benzoylation, reducing the need for stoichiometric and often hazardous reagents. | Higher atom economy, less waste, milder reaction conditions. | chemistryjournals.net |
| Regioselective One-Pot Synthesis | Aims to achieve selective protection of multiple hydroxyl groups in a single reaction vessel by controlling stoichiometry and conditions. | Increased efficiency, reduced purification steps, direct access to advanced building blocks. | nih.gov, nih.gov |
Chemoenzymatic and Biocatalytic Approaches in Conjunction with Benzoylated Galactose Scaffolds
The integration of biological catalysts with chemical synthesis has given rise to powerful chemoenzymatic strategies. These approaches leverage the exquisite specificity and mild reaction conditions of enzymes to perform transformations that are challenging to achieve with traditional chemical methods alone. researchgate.net Benzoylated galactose scaffolds, including the perbenzoylated form, are emerging as valuable substrates in this domain.
Future research will likely expand the use of enzymes for the selective deprotection and modification of this compound. Lipases and esterases, for example, could be engineered to regioselectively hydrolyze a single benzoyl group, providing facile access to key building blocks with a single free hydroxyl group for subsequent glycosylation. This enzymatic approach can circumvent complex multi-step chemical protection-deprotection sequences.
Conversely, chemically synthesized benzoylated galactose derivatives can serve as acceptor substrates for glycosyltransferases. nih.gov By using a benzoylated acceptor, specific hydroxyl groups are blocked, directing the enzyme to glycosylate a predetermined position. nih.gov For instance, a 1,2,3,4-tetra-O-benzoyl-β-D-galactose could potentially serve as a specific acceptor for an enzyme that acts on the 6-OH position. Research is also focused on using promiscuous glycosyltransferases that can tolerate these modified substrates. nih.govmanchester.ac.uk One-pot multi-enzyme (OPME) systems are being developed for the efficient synthesis of complex oligosaccharides, where chemically synthesized acceptors can be sequentially modified by a cascade of enzymatic reactions. researchgate.net
| Enzyme Class | Function | Application with Benzoylated Galactose | References |
| Glycosyltransferases | Catalyze the transfer of a monosaccharide from a donor to an acceptor. | Use of benzoylated galactose derivatives as specific acceptor substrates to guide regioselective glycosylation. | nih.gov, manchester.ac.uk, nih.gov |
| Lipases/Esterases | Catalyze the hydrolysis of ester bonds. | Regioselective debenzoylation to unmask a single hydroxyl group for further chemical modification. | chemistryjournals.net, researchgate.net |
| Glycosidases | Catalyze the hydrolysis of glycosidic bonds. | Can be used in reverse (transglycosylation) or as part of a protection/deprotection strategy to install or remove monosaccharide caps. | nih.gov |
| Galactokinase | Catalyzes the phosphorylation of galactose. | Used in OPME systems to generate activated sugar donors for subsequent glycosyltransferase reactions. | researchgate.net |
Exploration of Automated Synthesis Techniques for Complex Galactose-Containing Glycans
Automated glycan assembly (AGA) has revolutionized the synthesis of complex oligosaccharides, transforming it from a specialized art into a more systematic and accessible technology. nih.govrsc.org This technology relies on a solid-phase synthesis approach, where a glycan chain is built step-by-step on a resin support using a predefined sequence of glycosylation and deprotection steps. The success of AGA is critically dependent on the availability of a robust set of monosaccharide building blocks with appropriate protecting groups and anomeric activation.
Benzoylated galactose building blocks are integral to AGA. The benzoyl group is often used as a "permanent" protecting group that remains in place throughout the assembly process and is removed only during the final global deprotection. rsc.org Future research will focus on optimizing benzoylated building blocks for AGA. This includes fine-tuning their reactivity and solubility to ensure high coupling efficiencies and to prevent aggregation on the solid support.
The development of novel, orthogonally protected galactose building blocks, where benzoyl groups are combined with other protecting groups like fluorenylmethyloxycarbonyl (Fmoc) or p-methoxybenzyl (PMB), is crucial. nih.govrsc.org This allows for selective deprotection and branching on the solid support, enabling the automated synthesis of highly complex, branched glycans. nih.gov Furthermore, there is an ongoing effort to integrate chemoenzymatic synthesis with automation, where an enzymatically synthesized disaccharide or oligosaccharide block, potentially containing benzoylated units, is then used as a building block in an automated synthesizer. nih.govmanchester.ac.uk This hybrid approach combines the efficiency of enzymes for specific linkages with the systematic power of automation.
Expanding the Repertoire of Chemical Transformations and Derivatizations
While this compound is often viewed as a fully protected, somewhat inert molecule, it is more accurately a versatile platform for a wide array of chemical transformations. Future research is aimed at expanding the toolkit of reactions that can be performed on this scaffold to generate novel derivatives and more efficient glycosyl donors and acceptors.
A key area of focus is the development of highly regioselective deprotection methods. While enzymatic methods are one avenue, new chemical reagents and catalytic systems are being explored to selectively remove a single benzoyl group from the C-2, C-3, C-4, or C-6 position, overcoming the challenge of differentiating between hydroxyl groups of similar reactivity. nih.gov For example, debenzoylation at the anomeric position is a critical step to generate a hemiacetal, which can then be converted into a variety of glycosyl donors (e.g., trichloroacetimidates, thioglycosides, or glycosyl fluorides) for use in glycosylation reactions. taylorfrancis.commdpi.com
Research is also investigating transformations that go beyond simple deprotection. This includes the conversion of the benzoylated galactose scaffold into derivatives containing different functional groups. For instance, selective oxidation of a deprotected hydroxyl group could yield a ketone, which could then serve as a handle for further chemical elaboration. The anomeric center, in particular, offers a site for diverse modifications. The development of new glycosylation methodologies that utilize benzoylated donors is ongoing, with a focus on improving stereoselectivity and reaction yields, especially for the formation of challenging glycosidic linkages. The study of how the benzoyl protecting groups themselves influence the conformation and reactivity of the sugar backbone remains an active area of research, providing insights that can guide the rational design of new building blocks and synthetic strategies. nih.gov
Q & A
Q. What are the optimal conditions for synthesizing 1,2,3,4,6-Penta-O-benzoyl-beta-D-galactose, and how can regioselective benzoylation be achieved?
Methodological Answer: Synthesis typically involves benzoylation of galactose using benzoyl chloride or benzoic anhydride under anhydrous conditions. Key parameters include:
- Temperature control : Reactions are performed at 0–5°C to minimize side reactions (e.g., acyl migration) .
- Catalyst selection : Pyridine or 4-dimethylaminopyridine (DMAP) enhances regioselectivity, particularly for the 6-OH position due to its higher nucleophilicity .
- Protection/deprotection strategies : Sequential benzoylation may require temporary protection of specific hydroxyl groups. TLC (Rf comparison) and / NMR are critical for confirming regioselectivity .
Q. How can the purity and stereochemical integrity of this compound be validated?
Methodological Answer:
- Chromatography : HPLC with a C18 column (acetonitrile/water gradient) resolves benzoylated derivatives, while GC-MS detects volatile byproducts .
- Spectroscopy : NMR (δ 7.2–8.0 ppm for benzoyl protons; δ 4.5–5.5 ppm for anomeric proton) and NMR (C=O at ~165 ppm) confirm structure. Specific rotation ([α]) should align with literature values for the beta anomer (e.g., +4.8° in CHCl) .
- Mass spectrometry : High-resolution ESI-MS (e.g., [M+Na] at m/z 940.68) verifies molecular weight .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
Methodological Answer:
- Solubility : Highly soluble in chloroform, DCM, and THF; sparingly soluble in water. Solubility in DMSO (1.5 mg/mL at 18°C) is critical for biological assays .
- Stability : Hydrolyzes under basic or aqueous conditions. Store at –20°C in anhydrous solvents with molecular sieves to prevent acyl migration .
Advanced Research Questions
Q. How can this compound be used to study glycosylation mechanisms in oligosaccharide synthesis?
Methodological Answer:
- Glycosyl donor activation : The benzoyl group acts as a temporary protective group. Mechanistic studies employ -labeling or kinetic isotope effects (KIE) to track nucleophilic attack at the anomeric center .
- Enzymatic vs. chemical glycosylation : Compare yields and stereoselectivity using glycosyltransferases (e.g., β-1,4-galactosyltransferase) vs. chemical promoters (e.g., NIS/TfOH) .
Q. How do contradictory data on the biological activity of benzoylated sugars arise, and how can they be resolved?
Methodological Answer:
Q. What advanced applications exist for this compound in material science, such as chiral catalyst design?
Methodological Answer:
- Chiral frameworks : The compound’s rigid pyranose core and benzoyl groups serve as templates for asymmetric catalysts. Characterize via:
Q. How can computational methods enhance the design of derivatives for targeted drug delivery?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
